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Compound Name:
Methyl 1-

cyanocyclobutanecarboxylate

Cat. No.: B1328054 Get Quote

Introduction: Methyl 1-cyanocyclobutanecarboxylate is a bifunctional organic molecule

containing both a nitrile and an ester group attached to a cyclobutane ring. This structure

makes it a potentially valuable building block in organic synthesis and drug discovery. The

rigorous characterization of such molecules is paramount, and this is often achieved by

combining experimental measurements with computational modeling. While specific, publicly

available experimental and computational datasets for this exact molecule are scarce, this

guide provides a comprehensive framework for how such data would be acquired, presented,

and compared. The principles and methodologies described herein are applicable to the

broader chemical research and drug development fields.

This guide will outline the expected experimental data from key analytical techniques and

compare it with hypothetical, yet realistic, data obtained from computational chemistry

methods.

Experimental Data
Experimental data provides a real-world characterization of a molecule's physical and

spectroscopic properties. The following table summarizes the expected values for Methyl 1-
cyanocyclobutanecarboxylate based on the characteristic properties of its constituent

functional groups.
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Table 1: Summary of Expected Experimental Data

Parameter Experimental Value (Predicted)

¹H NMR (ppm)

~3.8 (s, 3H, -OCH₃), ~2.8-2.5 (m, 4H,

cyclobutane CH₂), ~2.4-2.1 (m, 2H, cyclobutane

CH₂)

¹³C NMR (ppm)

~170 (-C=O), ~120 (-C≡N), ~53 (-OCH₃), ~45

(quaternary C), ~30 (cyclobutane CH₂), ~15

(cyclobutane CH₂)

IR Spectroscopy (cm⁻¹)

~2950 (C-H stretch), ~2240 (C≡N stretch,

strong), ~1740 (C=O stretch, strong), ~1250 (C-

O stretch)

Mass Spectrometry (m/z)
Exact Mass: 139.0633; Expected Fragments:

[M-OCH₃]⁺ (108), [M-COOCH₃]⁺ (80)

Physical Properties
Boiling Point: Not Available; Density: Not

Available; Refractive Index: Not Available

Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Approximately 10-20 mg of Methyl 1-cyanocyclobutanecarboxylate
would be dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03%

tetramethylsilane (TMS) as an internal standard.

Instrumentation: Spectra would be recorded on a 400 MHz NMR spectrometer.

¹H NMR: The spectrum would be acquired with 16 scans, a spectral width of 16 ppm, a

relaxation delay of 1.0 s, and an acquisition time of 4.0 s.

¹³C NMR: The spectrum would be acquired using a proton-decoupled pulse sequence with

1024 scans, a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time

of 1.5 s.
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Data Processing: The resulting Free Induction Decays (FIDs) would be Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million

(ppm) relative to TMS.

2. Infrared (IR) Spectroscopy:

Sample Preparation: A thin film of the neat liquid sample would be prepared between two

potassium bromide (KBr) plates.

Instrumentation: The spectrum would be recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum would be obtained by averaging 32 scans over the range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates

would be recorded and subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the final

spectrum, which plots transmittance (%) versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS):

Instrumentation: High-resolution mass spectra would be obtained using an Electron

Ionization (EI) source coupled with a Time-of-Flight (TOF) mass analyzer.

Sample Introduction: The sample would be introduced via direct infusion or through a gas

chromatography (GC) column.

Data Acquisition: For EI, an ionization energy of 70 eV would be used. The analyzer would

scan a mass-to-charge (m/z) range from 40 to 400 amu.

Data Analysis: The resulting mass spectrum would be analyzed to identify the molecular ion

peak (M⁺) and major fragment ions.

Computational Data
Computational chemistry provides theoretical insights into molecular properties, which can be

used to predict and interpret experimental results. The data in the following table represents

typical results from a Density Functional Theory (DFT) calculation.
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Table 2: Summary of Hypothetical Computational Data

Parameter Computational Value (Hypothetical)

¹³C NMR Chemical Shift (ppm)

~172 (-C=O), ~124 (-C≡N), ~54 (-OCH₃), ~47

(quaternary C), ~32 (cyclobutane CH₂), ~17

(cyclobutane CH₂)

IR Frequencies (cm⁻¹, scaled)
~2960 (C-H stretch), ~2245 (C≡N stretch),

~1755 (C=O stretch), ~1240 (C-O stretch)

Key Geometric Parameters

C=O bond length: ~1.21 Å; C≡N bond length:

~1.16 Å; Cyclobutane C-C bond lengths: ~1.55-

1.56 Å

Electronic Properties
Dipole Moment: ~3.5 Debye; HOMO Energy:

-7.2 eV; LUMO Energy: -0.5 eV

Detailed Computational Methodology
Software: All calculations would be performed using a quantum chemistry software package

such as Gaussian or ORCA.

Method: The molecular geometry would be optimized using Density Functional Theory (DFT)

with the B3LYP functional.

Basis Set: The 6-311+G(d,p) basis set would be employed for all atoms to provide a good

balance between accuracy and computational cost.

Vibrational Frequencies: Following geometry optimization, a frequency calculation would be

performed at the same level of theory to confirm the structure as a true minimum (no

imaginary frequencies) and to predict the IR spectrum. Calculated frequencies are often

systematically higher than experimental values and would be scaled by an appropriate factor

(e.g., 0.967 for B3LYP/6-311+G(d,p)).

NMR Calculations: NMR chemical shifts would be calculated using the Gauge-Independent

Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory. Calculated
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isotropic shielding values would be converted to chemical shifts by referencing them against

TMS, calculated at the same level of theory.

Solvent Effects: To better simulate experimental conditions, an implicit solvent model, such

as the Polarizable Continuum Model (PCM) for chloroform, could be included in the

calculations.

Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing experimental and

computational data in chemical characterization.
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Caption: Workflow for the integration of experimental and computational chemistry.
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Objective Comparison and Analysis
A direct comparison between the predicted experimental data (Table 1) and the hypothetical

computational data (Table 2) reveals a strong expected correlation, validating the likely

structure of Methyl 1-cyanocyclobutanecarboxylate.

Spectroscopic Data: The calculated ¹³C NMR chemical shifts and scaled IR frequencies

show good agreement with the expected experimental values. For instance, the

characteristic strong IR stretches for the nitrile (C≡N) and carbonyl (C=O) groups are

predicted by both methods to be around 2240-2245 cm⁻¹ and 1740-1755 cm⁻¹, respectively.

Any minor discrepancies (e.g., 5-15 cm⁻¹ in IR, 1-3 ppm in ¹³C NMR) are typical and can be

attributed to factors such as the limitations of the computational level of theory, the absence

of explicit solvent-solute interactions in the calculation, and intermolecular interactions in the

experimental condensed phase.

Structural Data: While experimental geometric parameters are not typically measured for

molecules of this type without X-ray crystallography, computational chemistry provides

precise predictions of bond lengths and angles. This data can be invaluable for

understanding the molecule's conformation and potential steric interactions. The puckered

nature of the cyclobutane ring, for example, would be accurately modeled computationally.

Conclusion:

The synergy between experimental and computational methods provides a powerful and robust

approach for the structural elucidation and characterization of novel molecules. Experimental

techniques offer tangible proof of a molecule's properties, while computational models provide

a theoretical framework that aids in the interpretation of complex data and offers insights into

properties that are difficult to measure. For a target like Methyl 1-
cyanocyclobutanecarboxylate, this dual approach would allow researchers and drug

development professionals to confirm its identity with a high degree of confidence and to

predict its behavior in further chemical transformations or biological assays.

To cite this document: BenchChem. [A Comparative Guide to Computational and
Experimental Data for Methyl 1-Cyanocyclobutanecarboxylate]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1328054#computational-vs-
experimental-data-for-methyl-1-cyanocyclobutanecarboxylate]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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